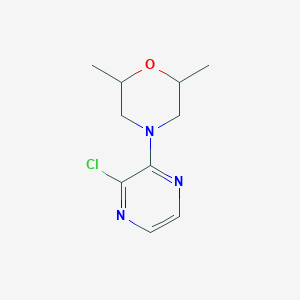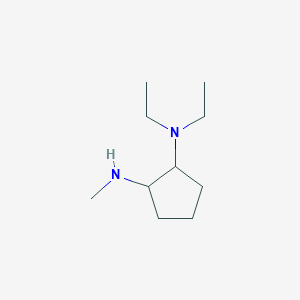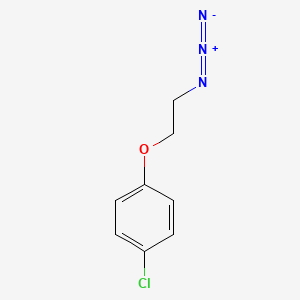![molecular formula C11H17ClN4 B1464529 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine CAS No. 1249897-54-8](/img/structure/B1464529.png)
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibitor
This compound has been identified as a potent Glycine Transporter 1 (GlyT1) inhibitor . GlyT1 is widely expressed in forebrain areas such as cortex and hippocampus, where it might be co-localized with strychnine-insensitive glycine regulatory sites on NMDA receptors . Inhibiting GlyT1 can elevate the levels of glycine, an important coagonist of the NMDA receptor, which is an alternative approach to improving the symptoms of schizophrenia .
Schizophrenia Treatment
The compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects . This is particularly important as N-Methyl-D-aspartate (NMDA) receptor hypofunction is thought to be involved in the pathophysiology of schizophrenia .
Neurotoxicity Prevention
Enhancing NMDA function may improve the symptoms of schizophrenia, but excess activation of the glutamate binding site is considered to induce neurotoxicity . The use of this compound as a GlyT1 inhibitor can help prevent such neurotoxicity .
Antiviral Activity
While not directly linked to “3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine”, indole derivatives, which share a similar structure, have been reported to possess antiviral activity . This suggests potential for further research into the antiviral properties of this compound.
Anti-inflammatory Activity
Again, indole derivatives have been reported to possess anti-inflammatory activity . Given the structural similarity, “3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine” could potentially exhibit similar properties, warranting further investigation.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that “3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine” could potentially be investigated for similar applications.
Propiedades
IUPAC Name |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-16-7-3-4-9(16)8-15-11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFGIJRRFWWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)
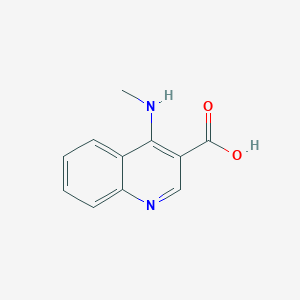
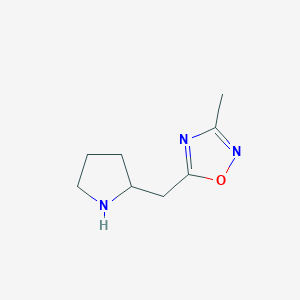
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)


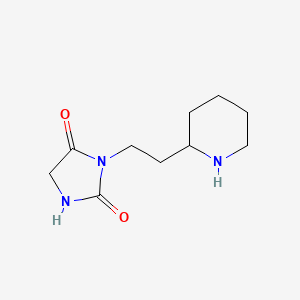

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)
